molecular formula C36H32Cl2CoP2+2 B13899258 dichlorocobalt;triphenylphosphanium

dichlorocobalt;triphenylphosphanium

Cat. No.: B13899258
M. Wt: 656.4 g/mol
InChI Key: OPRPFIIIFJLFCE-UHFFFAOYSA-N
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Description

{36})H({30})Cl({2})CoP({2}). It is a blue powder that is primarily used in research and industrial applications. This compound is notable for its role in organometallic chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorocobalt;triphenylphosphanium can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine. The reaction typically involves dissolving cobalt(II) chloride in an appropriate solvent such as ethanol or acetone, followed by the addition of triphenylphosphine. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the desired complex. The product is usually isolated by filtration and recrystallization .

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dichlorocobalt;triphenylphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the triphenylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Dichlorocobalt;triphenylphosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dichlorocobalt;triphenylphosphanium exerts its effects involves coordination chemistry principles. The cobalt center can undergo various oxidation states, allowing it to participate in redox reactions. The triphenylphosphine ligands stabilize the cobalt center and facilitate its interaction with substrates. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which is crucial in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Bis(triphenylphosphine)nickel(II) chloride
  • Bis(triphenylphosphine)platinum(II) chloride

Uniqueness

Dichlorocobalt;triphenylphosphanium is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds with palladium, nickel, or platinum, the cobalt complex exhibits distinct reactivity and stability profiles. This makes it particularly valuable in certain catalytic applications where other metals may not perform as effectively .

Properties

IUPAC Name

dichlorocobalt;triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPFIIIFJLFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Cl2CoP2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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